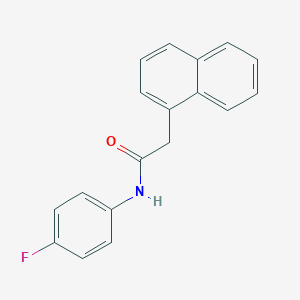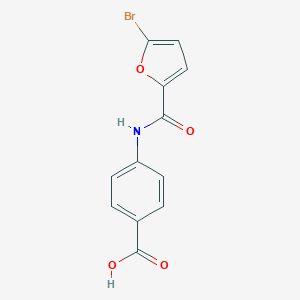
4-methoxyphenyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl pentanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is an ester derived from valeric acid and 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-methoxyphenyl pentanoate can be synthesized through the esterification of valeric acid with 4-methoxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the ester is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of valeric acid, 4-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxyphenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Valeric acid and 4-methoxyphenol.
Reduction: Valeric alcohol and 4-methoxyphenol.
Substitution: Various substituted esters and phenols.
Wissenschaftliche Forschungsanwendungen
4-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of valeric acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and 4-methoxyphenol, which can then exert their effects on biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Valeric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.
4-Methoxyphenol: An aromatic compound with the chemical formula C₇H₈O₂.
Ethyl valerate: An ester derived from valeric acid and ethanol.
Uniqueness: 4-methoxyphenyl pentanoate is unique due to its specific combination of valeric acid and 4-methoxyphenol, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67001-63-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25g/mol |
IUPAC-Name |
(4-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZPDRGYSTSKWYID-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)






![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)






